(R)-(+)-1-(4-Bromophenyl)ethylamine

Chiral Chromatography Enantiomer Separation Analytical Method Development

(R)-(+)-1-(4-Bromophenyl)ethylamine (CAS 45791-36-4) is a chiral primary amine, also known as (R)-(+)-4-bromo-α-methylbenzylamine, with the molecular formula C₈H₁₀BrN and a molecular weight of 200.08 g/mol. This compound exists as a specific single enantiomer of the 1-(4-bromophenyl)ethylamine pair, characterized by a distinct absolute configuration (R) and a positive optical rotation of +20.5° (c=3% in methanol).

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 45791-36-4
Cat. No. B152080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-1-(4-Bromophenyl)ethylamine
CAS45791-36-4
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)N
InChIInChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1
InChIKeySOZMSEPDYJGBEK-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (R)-(+)-1-(4-Bromophenyl)ethylamine (CAS 45791-36-4) and Why Its Chiral Identity Matters for Procurement


(R)-(+)-1-(4-Bromophenyl)ethylamine (CAS 45791-36-4) is a chiral primary amine, also known as (R)-(+)-4-bromo-α-methylbenzylamine, with the molecular formula C₈H₁₀BrN and a molecular weight of 200.08 g/mol [1]. This compound exists as a specific single enantiomer of the 1-(4-bromophenyl)ethylamine pair, characterized by a distinct absolute configuration (R) and a positive optical rotation of +20.5° (c=3% in methanol) [1]. As a para-bromo-substituted α-methylbenzylamine derivative, it serves as a critical chiral building block and resolving agent in asymmetric synthesis, where its stereochemical purity directly influences the biological activity and physicochemical properties of downstream pharmaceutical candidates and functional materials [1]. The compound is commercially available in various purity grades, typically ≥98% chemical purity and ≥98% enantiomeric excess (ee), with specialized grades reaching 99% purity and 98% ee under the ChiPros designation .

Why Generic Substitution of (R)-(+)-1-(4-Bromophenyl)ethylamine (CAS 45791-36-4) Fails: The Criticality of Defined Stereochemistry and Purity in Chiral Procurement


The procurement of (R)-(+)-1-(4-bromophenyl)ethylamine cannot be reduced to a simple selection of a '1-(4-bromophenyl)ethylamine' compound, as the interchange of its enantiomeric counterpart, (S)-(-)-1-(4-bromophenyl)ethylamine, or a racemic mixture, fundamentally alters the stereochemical outcome of any asymmetric synthesis or chiral recognition process. The (R)-enantiomer possesses a specific positive specific rotation ([α]²⁰/D = +20.5° ± 1°, c=3% in methanol), which is diametrically opposed to the negative rotation of the (S)-enantiomer [1]. Substitution would invert the chiral environment, potentially leading to complete loss of desired biological activity, opposite pharmacological effects, or failed enantioselective separations. Furthermore, variation in enantiomeric excess (ee) and chemical purity between suppliers introduces significant batch-to-batch variability, rendering in-house 'generic' stock solutions unreliable for sensitive applications such as chiral chromatography method validation or the synthesis of enantiopure pharmaceuticals. The specific, quantifiable metrics of this (R)-enantiomer—including its precise optical rotation and validated separation characteristics on defined chiral stationary phases—constitute non-negotiable specifications for reproducible scientific and industrial outcomes.

Head-to-Head Quantitative Evidence for (R)-(+)-1-(4-Bromophenyl)ethylamine (CAS 45791-36-4) Differentiation


Superior Enantioselectivity on Crown Ether-Based Chiral Stationary Phase (CSP) Compared to Naphthyl and Nitrophenyl Analogs

In a direct head-to-head HPLC investigation using a novel acridino-18-crown-6 ether chiral stationary phase (CSP) (R,R)-CSP-2A, (R)-(+)-1-(4-bromophenyl)ethylamine exhibited the highest enantiomer separation among a panel of structurally related primary arylalkylamines. The study directly compared the separation of racemic mixtures of 1-(4-bromophenyl)ethylamine (Br-PEA), 1-(1-naphthyl)ethylamine, 1-(2-naphthyl)ethylamine, and 1-(4-nitrophenyl)ethylamine [1]. While the study did not report resolution factors (Rs) for all, it explicitly states that the 'best results were found for the separation of the mixtures of enantiomers of Br-PEA,' demonstrating a clear and quantifiable preference of this CSP for the 4-bromophenyl substitution pattern [1].

Chiral Chromatography Enantiomer Separation Analytical Method Development

Validated Chiral HPLC Separation on Dinitrobenzoyl-(S)-Leucine Pirkle-Type CSP

The enantiomers of (±)-1-(4-bromophenyl)ethylamine are successfully resolved using normal-phase HPLC on a 3,5-dinitrobenzoyl-(S)-leucine Pirkle-type chiral stationary phase (CSP) [1]. This separation was directly compared to that of (±)-1-(1-naphthyl)ethylamine, confirming the applicability of this specific CSP for the 4-bromophenyl derivative. The study proposes a retention mechanism based on a three-point interaction model, highlighting steric attraction/repulsion between the solute's aryl group and the (S)-Leucine moiety on the CSP as a key differentiator [1].

Chiral HPLC Pirkle CSP Enantiomer Resolution

Quantitative Differentiation in Optical Rotation and Enantiomeric Purity Specifications Against the (S)-Enantiomer

The (R)-(+)-enantiomer (CAS 45791-36-4) exhibits a specific optical rotation of [α]²⁰/D = +20.5° ± 1° (c=3% in methanol), which is quantitatively distinct from its (S)-(-) counterpart (CAS 27298-97-1), which displays a rotation of [α]²⁰/D = -18° to -21° (c=3% in methanol) [1]. Commercially, the (R)-enantiomer is available with an enantiomeric excess (ee) of ≥98%, while the (S)-enantiomer is commonly specified at ≥99% ee . The ChiPros grade of the (R)-enantiomer ensures a minimum 98% ee and 99% chemical purity, with a specific neat optical rotation of +26° ± 1°, which is not applicable to the (S)-enantiomer .

Chiral Purity Optical Rotation Quality Control

Implications in Neuroprotective Agent Synthesis: A (4-Bromophenyl) Moiety Differentiation

In a study evaluating aryloxyethylamine derivatives for neuroprotective activity, the (4-bromophenyl) moiety was identified as one of several substituents conferring potent protection against glutamate-induced cell death in PC12 cells. Specifically, the compound (4-bromophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone exhibited potent neuroprotection at 0.1, 1.0, and 10 μM . While this is a derivative, it highlights the specific value of the (4-bromophenyl) group in a biological context. In a separate investigation, (S)-(-)-1-(4-bromophenyl)ethylamine was used to synthesize a potent and selective antagonist for rat P2X7 receptors . This underscores the utility of the 4-bromophenyl ethylamine scaffold in generating biologically active molecules, but does not provide a direct quantitative comparison for the (R)-enantiomer itself.

Medicinal Chemistry Neuroprotection SAR

Optimal Application Scenarios for (R)-(+)-1-(4-Bromophenyl)ethylamine (CAS 45791-36-4) Based on Differentiating Evidence


Method Development and Validation for Chiral HPLC Using Crown Ether-Based CSPs

Based on the direct evidence that (R)-(+)-1-(4-bromophenyl)ethylamine provides the 'best results' for enantiomer separation on an acridino-18-crown-6 ether CSP [1], this compound is the optimal choice for developing and validating analytical methods employing this class of chiral stationary phase. It serves as a benchmark analyte to characterize column performance and ensure robust, reproducible separation for quality control of chiral amine libraries. Procurement should prioritize batches with a minimum of 98% ee to guarantee method sensitivity.

Asymmetric Synthesis of (R)-Configured CNS-Targeted Pharmaceuticals

The compound's established role as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders [1] is underpinned by its defined (R)-stereochemistry and high optical purity (+20.5° ± 1°). It is the preferred starting material for introducing a chiral (R)-4-bromophenyl ethylamine moiety into CNS-active drug candidates, where stereochemistry directly dictates receptor binding and pharmacological outcome. Researchers should source the ChiPros grade (≥99% purity, ≥98% ee) to minimize impurity-related side reactions and maximize yield of the desired enantiopure API .

Quality Control Release Testing Using Validated Pirkle-Type CSP Methods

The validated HPLC method for resolving the enantiomers of 1-(4-bromophenyl)ethylamine on a 3,5-dinitrobenzoyl-(S)-leucine Pirkle-type CSP [1] provides a robust, orthogonal quality control protocol. For manufacturers and procurement specialists, this method can be directly implemented or adapted to verify the enantiomeric purity (ee) of incoming (R)-(+)-1-(4-bromophenyl)ethylamine shipments, ensuring compliance with the specified ≥98% ee requirement and preventing the inadvertent use of the racemate or wrong enantiomer in production.

Chiral Resolution Agent and Ligand in Supramolecular Chemistry

As a chiral amine, (R)-(+)-1-(4-bromophenyl)ethylamine functions as a resolving agent for racemic acids and as a ligand in asymmetric catalysis [1]. The specific (R)-configuration ensures predictable diastereomeric salt formation, which is critical for efficient crystallization-based chiral resolution processes. The presence of the bromine atom provides a spectroscopic handle (e.g., in NMR or mass spectrometry) for reaction monitoring and characterization of metal complexes, offering an advantage over non-halogenated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(+)-1-(4-Bromophenyl)ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.